molecular formula C8H8ClF2NO B2369927 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride CAS No. 2172532-55-5

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride

Cat. No.: B2369927
CAS No.: 2172532-55-5
M. Wt: 207.6
InChI Key: KBRAMYLPVCQWIJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the third position and a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and difluoroacetic acid.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 3-aminobenzaldehyde is then condensed with difluoroacetic acid under acidic conditions to form the target compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the condensation and salt formation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-(3-Nitrophenyl)-2,2-difluoroethan-1-one.

    Reduction: 1-(3-Aminophenyl)-2,2-difluoroethanol.

    Substitution: N-acyl or N-alkyl derivatives of the original compound.

Scientific Research Applications

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride depends on its application:

    Biochemical Probes: The amino and carbonyl groups can form covalent bonds with biological macromolecules, allowing for the study of protein-ligand interactions.

    Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride: Similar structure but with the amino group at the fourth position.

    1-(3-Aminophenyl)-2,2-dichloroethan-1-one hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Properties

IUPAC Name

1-(3-aminophenyl)-2,2-difluoroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-8(10)7(12)5-2-1-3-6(11)4-5;/h1-4,8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAMYLPVCQWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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